molecular formula C13H13NO3 B13516572 3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13516572
M. Wt: 231.25 g/mol
InChI Key: ASGINJVVNITJMJ-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound characterized by its unique structure, which includes an isoxazole ring substituted with a carboxylic acid group and a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 2,4-dimethylphenyl nitrile oxide can react with methyl propiolate under mild conditions to form the isoxazole ring.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via hydrolysis of an ester precursor. For example, the ester group in the intermediate product can be hydrolyzed using a strong acid like hydrochloric acid or a base like sodium hydroxide to yield the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of various enzymes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The isoxazole ring is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it a versatile component in various applications.

Mechanism of Action

The mechanism by which 3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dimethylphenyl)-5-methylisoxazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    2,4-Dimethylphenylacetic acid: Contains a phenyl ring with a carboxylic acid group but lacks the isoxazole ring.

    5-Methylisoxazole-4-carboxylic acid: Contains the isoxazole ring with a carboxylic acid group but lacks the 2,4-dimethylphenyl group.

Uniqueness

3-(2,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the combination of the isoxazole ring and the 2,4-dimethylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-7-4-5-10(8(2)6-7)12-11(13(15)16)9(3)17-14-12/h4-6H,1-3H3,(H,15,16)

InChI Key

ASGINJVVNITJMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NOC(=C2C(=O)O)C)C

Origin of Product

United States

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